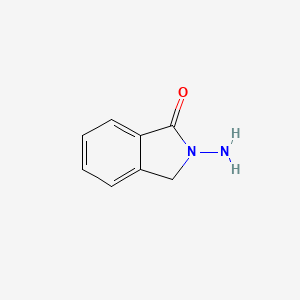

1H-Isoindol-1-one, 2-amino-2,3-dihydro-

Description

Contextualization within the Isoindolone Class

The parent structure of this chemical family is isoindole, a bicyclic compound consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org Isoindole (2H-isoindole) is an isomer of the more common indole (B1671886) and is generally unstable. nih.gov More stable and widely studied derivatives are formed through reduction or oxidation of the pyrrole ring. nih.gov

The fully reduced form is known as isoindoline (B1297411) (2,3-dihydro-1H-isoindole). nih.gov The introduction of carbonyl groups to the heterocyclic ring gives rise to the isoindolone and phthalimide (B116566) classes. Specifically, 1H-Isoindol-1-one, 2,3-dihydro- (also known as isoindolin-1-one (B1195906) or phthalimidine) is a gamma-lactam featuring one carbonyl group at position 1. nih.govnih.gov If both positions 1 and 3 of the isoindoline ring are substituted with carbonyl groups, the resulting compound is a phthalimide (isoindole-1,3-dione). wikipedia.orgnih.gov

1H-Isoindol-1-one, 2-amino-2,3-dihydro- is a specific derivative of the isoindolin-1-one core, distinguished by the presence of an amino (-NH2) group attached to the nitrogen atom at position 2. This substitution significantly influences the molecule's chemical properties and has been a subject of investigation for creating novel compounds with potential biological activities.

| Compound Name | Parent Structure | Key Features |

|---|---|---|

| Isoindole | Benzene fused with Pyrrole | Aromatic 10π-electron system, generally unstable. nih.gov |

| Isoindoline | 2,3-dihydro-1H-isoindole | Fully reduced, non-aromatic heterocyclic ring. nih.gov |

| Isoindolin-1-one (Phthalimidine) | 2,3-dihydro-1H-isoindol-1-one | Contains one carbonyl group in the five-membered ring. nih.gov |

| Phthalimide | 1H-Isoindole-1,3(2H)-dione | Contains two carbonyl groups in the five-membered ring. mdpi.com |

| 1H-Isoindol-1-one, 2-amino-2,3-dihydro- | Isoindolin-1-one | An amino group is substituted at the nitrogen (position 2). |

Significance of the Dihydroisoindolone Scaffold in Chemical Research

The dihydroisoindolone (isoindolin-1-one) scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. mdpi.com Its structural and electronic properties allow it to bind to a variety of biological targets, making it a valuable starting point for drug discovery.

The significance of this scaffold is underscored by its presence in numerous pharmaceuticals and natural products. nih.govmdpi.com For instance, the core of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma, is an isoindolin-1-one. mdpi.com This highlights the scaffold's clinical and commercial importance.

Research has demonstrated that derivatives of the dihydroisoindolone scaffold exhibit a wide array of biological activities. These include:

Antitumor and Immunomodulatory Effects : As exemplified by Lenalidomide and related compounds (thalidomide analogs), which modulate the immune system to combat cancers like multiple myeloma. mdpi.commdpi.com

Enzyme Inhibition : Novel isoindolone compounds have been developed as inhibitors for specific enzymes, such as Hematopoietic Progenitor Kinase 1 (HPK1), which plays a role in regulating immune cell responses and is a target for cancer therapy. nih.gov

Anti-inflammatory Properties : Certain isoindoline derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Antimicrobial and Anticonvulsant Activities : Various N-substituted isoindoline-1,3-dione derivatives have shown potential as antimicrobial, anticonvulsant, and antioxidant agents. mdpi.com

The structural rigidity of the bicyclic system, combined with the diverse chemical modifications possible at the nitrogen atom and on the benzene ring, allows for the fine-tuning of pharmacological properties.

| Compound/Class | Core Structure | Primary Application/Activity | Reference |

|---|---|---|---|

| Lenalidomide | Isoindolin-1-one | Treatment of multiple myeloma (immunomodulator). | mdpi.com |

| Pomalidomide | Isoindolin-1-one | Treatment of multiple myeloma (immunomodulator). | mdpi.com |

| HPK1 Inhibitors | Isoindolone | Potential cancer immunotherapy. | nih.gov |

| Cytochalasan Alkaloids | Hydroisoindolone | Cytotoxic, antimicrobial, and antiviral activities. | nih.gov |

Overview of Research Trajectories for Related Chemical Entities

The study of isoindolones and related compounds has followed several key research trajectories, driven by their therapeutic potential and interesting chemical properties.

One of the most prominent research areas originated with the drug Thalidomide (B1683933) . Although initially withdrawn due to severe teratogenic effects, its rediscovery as a treatment for leprosy complications and multiple myeloma sparked intense research into its analogs. mdpi.com This led to the development of second-generation immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide . mdpi.com These drugs retain the therapeutic benefits of thalidomide but have different activity profiles. This trajectory focuses on modifying the phthalimide or isoindolinone core to enhance efficacy and understand the mechanism of action, which involves binding to the protein Cereblon. mdpi.com

Another significant trajectory is the exploration of isoindolone derivatives as kinase inhibitors . Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Researchers have designed and synthesized novel isoindolone compounds that can selectively inhibit specific kinases, such as HPK1, to enhance anti-tumor immunity. nih.gov This represents a modern approach to cancer therapy, moving beyond traditional chemotherapy.

The synthesis of new derivatives for a broad spectrum of biological activities remains a vibrant area of research. Scientists are systematically modifying the isoindolone scaffold to discover compounds with novel or improved properties, including:

Anti-inflammatory agents that target enzymes like COX-1 and COX-2. researchgate.netnih.gov

Antimicrobial and antifungal compounds . mdpi.com

Anticonvulsant and analgesic agents . mdpi.commdpi.com

Inhibitors of cholinesterases for potential application in treating Alzheimer's disease. nih.govnih.gov

Furthermore, there is a continuous effort to develop novel and more efficient synthetic methodologies for constructing the isoindole and isoindolinone core. nih.govacs.org The inherent reactivity and potential instability of some isoindole species present synthetic challenges, and overcoming these hurdles is crucial for accessing a wider diversity of chemical structures for biological screening. researchgate.netthieme-connect.com

| Research Trajectory | Focus Area | Example Chemical Entities or Targets |

|---|---|---|

| Thalidomide Analog Development | Immunomodulation, Anti-cancer | Lenalidomide, Pomalidomide, Cereblon protein. mdpi.com |

| Kinase Inhibition | Cancer Immunotherapy, Signal Transduction | HPK1 inhibitors. nih.gov |

| Broad Biological Screening | Anti-inflammatory, Antimicrobial, CNS activity | COX-2 inhibitors, N-substituted phthalimides. mdpi.comresearchgate.net |

| Synthetic Method Development | Organic Synthesis, Chemical Diversity | Novel cycloaddition and annulation reactions. nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-10-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAVZKPCEICBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351855 | |

| Record name | 1H-Isoindol-1-one, 2-amino-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23990-34-3 | |

| Record name | 1H-Isoindol-1-one, 2-amino-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to the 1H-Isoindol-1-one, 2-amino-2,3-dihydro- Core

The synthesis of the target molecule and its analogs relies on several key chemical transformations, including multistep sequences, condensation and cyclization reactions, palladium-catalyzed processes, and reductive amination strategies. Asymmetric approaches are also crucial for producing specific stereoisomers of related substituted isoindolinones.

The primary synthesis of the 2-aminoisoindolinone core can be conceptualized through multistep reaction sequences starting from readily available precursors. A common strategy for isoindolinone synthesis involves the functionalization of phthalimide (B116566) or phthalimidine precursors, which can require several steps to achieve the desired product. nih.gov

One plausible pathway begins with the reaction of phthalimide with hydrazine (B178648). This reaction, typically conducted in an alcohol solvent at low temperatures, yields 2-amino-1H-isoindole-1,3-(2H)dione, also known as N-aminophthalimide. prepchem.com Subsequent selective reduction of one of the two carbonyl groups in the N-aminophthalimide intermediate would lead to the formation of the target compound, 1H-Isoindol-1-one, 2-amino-2,3-dihydro-. This selective reduction is a critical step in converting the isoindoledione structure to the desired isoindolinone.

Another multistep approach could start from 2-vinylbenzoic acid. The acid can be converted to its corresponding acid chloride and then reacted with a hydrazine derivative, such as benzoylhydrazine. clockss.org The resulting N'-(2-vinylbenzoyl)-benzoylhydrazine can undergo epoxidation followed by an intramolecular cyclization to form a hydroxylated isoindolinone intermediate, which can then be further modified to achieve the target structure. clockss.org

Condensation and subsequent cyclization are fundamental to forming the isoindolinone ring. These reactions typically involve the intramolecular cyclization of an amide derived from a γ-amino carboxylic acid. chim.it A key strategy involves the condensation of a precursor containing both a carbonyl (or carboxyl) group and a group that can be converted into an amine, positioned appropriately on a benzene (B151609) ring.

A direct and efficient method involves the reaction of 2-formylbenzoic acid with hydrazine or its derivatives. The initial condensation reaction forms a hydrazone intermediate. researchgate.net This intermediate can then undergo intramolecular cyclization, or lactamization, to form the five-membered lactam ring characteristic of the isoindolinone core, directly yielding the 2-amino substituted product. This tandem reaction sequence is a powerful tool for constructing the heterocyclic system in a single pot. chim.it

Similarly, tandem reactions involving the condensation of 2-cyanobenzaldehydes with malonates, catalyzed by organocatalysts, can produce 3-substituted isoindolinones through an aldol (B89426) addition/cyclization/rearrangement process. rsc.org While this produces a C-substituted variant, the underlying principle of condensation followed by cyclization is a core concept in isoindolinone synthesis. More complex cascade reactions, initiated by ammonium (B1175870) acetate (B1210297), can trigger a series of events including the formation of a spiro-Meisenheimer complex, rearrangement, and subsequent cycloaddition and cyclocondensation to yield fused isoindolone systems. nih.gov

Palladium catalysis offers a range of powerful and versatile methods for constructing the isoindolinone framework, often under mild conditions and with high efficiency. rsc.org These methods include carbonylative cyclizations, C-H activation/amidation, and various cross-coupling reactions.

One significant approach is the palladium-catalyzed cascade carbonylation reaction, where multiple bonds are formed in a single step. For instance, 2-bromo-N-(2-iodophenyl)benzamides can react with benzylidenecyclopropanes under a carbon monoxide atmosphere to synthesize fused isoindolinone derivatives. acs.org Although this leads to more complex structures, it highlights the power of palladium to orchestrate intricate cyclizations.

A more direct route involves the intramolecular dehydrogenative C(sp³)–H amidation. rsc.org This method uses a palladium-on-carbon (Pd/C) catalyst to cyclize substrates like 2-benzyl-N-mesylbenzamides into isoindolinones without the need for stoichiometric oxidants. rsc.org Furthermore, palladium-catalyzed asymmetric tandem reactions, such as the aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes, provide access to chiral isoindolinones bearing a quaternary stereocenter. acs.orgorganic-chemistry.org

| Palladium-Catalyzed Method | Substrates | Key Features | Reference |

|---|---|---|---|

| Dehydrogenative C–H Cyclization | 2-Benzyl-N-mesylbenzamides | Uses Pd/C catalyst; no stoichiometric oxidant needed. | rsc.org |

| Cascade Carbonylation | 2-bromo-N-(2-iodophenyl)benzamides, Benzylidenecyclopropanes | Incorporation of two CO groups; forms multiple C-C and C-heteroatom bonds. | acs.org |

| Asymmetric Aza-Heck/Sonogashira Coupling | O-Phenyl hydroxamic ethers, Terminal alkynes | Creates chiral isoindolinones with a quaternary center; high enantioselectivity. | acs.org |

| Diastereoselective Carbonylative Cyclization | 2-Bromobenzaldehyde, Chiral alkanolamines | Reacts under CO atmosphere to afford tricyclic isoindolinones. | tandfonline.com |

Reductive amination provides an effective pathway for the synthesis of N-substituted isoindolinones. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or hydrazone intermediate, which is then reduced in situ to the corresponding amine or hydrazine.

For the synthesis of 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, a key strategy involves the reaction of 2-carboxybenzaldehyde (B143210) or its esters with hydrazine. organic-chemistry.orgresearchgate.net The initial condensation forms a hydrazone. Subsequent reduction of the C=N double bond and intramolecular amidation (cyclization) of the resulting hydrazine with the carboxylic acid or ester group yields the final 2-aminoisoindolinone product. Platinum nanowires have been shown to be effective catalysts for this reductive C-N coupling and intramolecular amidation process under a hydrogen atmosphere. organic-chemistry.org Microwave-assisted reductive amination of 2-carboxybenzaldehydes with amines using formic acid has also been reported as an efficient method. researchgate.net

A related strategy involves the condensation of methyl 2-formylbenzoate (B1231588) with a chiral sulfinamide, which produces a sulfinylimine. This intermediate can then be reduced by a hydride reagent like sodium borohydride (B1222165) (NaBH₄), followed by spontaneous cyclization to yield an N-sulfinyl-isoindolinone. acs.org

The development of asymmetric methods is crucial for accessing enantioenriched isoindolinones, which often exhibit enhanced biological properties. mdpi.com Strategies to achieve stereocontrol, typically at the C3 position, include the use of chiral auxiliaries, chiral catalysts, and chiral phase-transfer catalysis. chim.it

Chiral auxiliaries are frequently employed to direct the stereochemical outcome of reactions. For example, chiral auxiliaries like (+)-trans-2-(α-cumyl)cyclohexanol (TCC) can be attached to the isoindolinone nitrogen. acs.org Deprotonation and subsequent alkylation of this chiral substrate provide 3-substituted isoindolinones with high diastereoselectivity. acs.org Similarly, (R)- or (S)-tert-butylsulfinamide can be used as a chiral auxiliary to control the diastereoselectivity of alkylation reactions. acs.org Other auxiliaries, such as (R)-phenylglycinol, are also effective but may require harsh conditions for removal. chim.itacs.org

Catalytic asymmetric synthesis offers a more atom-economical approach.

Organocatalysis : Bifunctional thiourea-cinchona catalysts have been successfully used in the tandem reaction of 2-cyanobenzaldehydes and malonates to produce 3-substituted isoindolinones with good enantiomeric excesses. rsc.org Takemoto's catalyst, a neutral bifunctional organocatalyst, is highly effective in cascade aza-Henry/cyclization reactions to synthesize 3-(nitromethyl)isoindolin-1-ones with up to 98% ee. nih.gov

Metal Catalysis : Chiral metal catalysts are widely used. Palladium complexes paired with chiral ligands enable asymmetric tandem Heck/Suzuki coupling reactions to generate 3,3-disubstituted isoindolinones. rsc.org

| Asymmetric Strategy | Example | Key Features | Reference |

|---|---|---|---|

| Chiral Auxiliary | (+)-trans-2-(α-cumyl)cyclohexanol (TCC) | Mediates asymmetric alkylation of the isoindolinone carbanion. Easily cleaved and recoverable. | acs.org |

| Chiral Auxiliary | (S)-tert-Butylsulfinamide | Condensation with methyl 2-formylbenzoate followed by alkylation affords high diastereomeric ratios. | acs.org |

| Organocatalysis | Bifunctional Thiourea-Cinchona Catalyst | Catalyzes aldol-cyclization-rearrangement of 2-cyanobenzaldehyde (B126161) and malonates. | rsc.org |

| Organocatalysis | Takemoto's Catalyst | Used in asymmetric aza-Henry/lactamization cascade to give high enantioselectivity. | nih.gov |

| Palladium Catalysis | Pd-catalyzed Heck/Suzuki Coupling | Uses a chiral ligand to achieve asymmetric synthesis of 3,3-disubstituted isoindolinones. | rsc.org |

Key Synthetic Intermediates and Precursors

The synthesis of 2-amino-2,3-dihydro-1H-isoindol-1-one and its derivatives relies on a set of key precursors derived from benzene. The choice of precursor is dictated by the specific synthetic strategy employed.

| Precursor/Intermediate | Role in Synthesis | Relevant Section(s) | Reference |

|---|---|---|---|

| 2-Formylbenzoic Acid | Starting material for condensation with amines/hydrazines and subsequent cyclization. | 2.1.2, 2.1.4 | chim.itresearchgate.net |

| 2-Carboxybenzaldehyde | Used in reductive amination and other condensation/cyclization reactions. | 2.1.4 | organic-chemistry.orgresearchgate.net |

| Methyl 2-formylbenzoate | Ester derivative used in condensation reactions, often to form imine intermediates for asymmetric synthesis. | 2.1.2, 2.1.5 | acs.org |

| Phthalimide | Starting material for the synthesis of N-aminophthalimide, a potential precursor to 2-aminoisoindolinone. | 2.1.1 | prepchem.com |

| Hydrazine | The source of the 2-amino group, used in condensation and reductive amination reactions. | 2.1.1, 2.1.4 | prepchem.comresearchgate.net |

| 2-Bromobenzaldehyde | Precursor for palladium-catalyzed carbonylative cyclization. | 2.1.3 | tandfonline.com |

| O-Phenyl hydroxamic ethers | Substrates for palladium-catalyzed tandem aza-Heck reactions. | 2.1.3 | acs.org |

Reaction Conditions and Optimization Strategies

The choice of solvent can significantly influence reaction rates and product yields. In the ultrasonic-assisted synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, various solvents were tested. While methanol (B129727), ethanol (B145695), and acetonitrile (B52724) gave moderate yields, isopropanol (B130326) was found to be the most suitable solvent, furnishing the product in the highest yield. nih.gov In other syntheses, such as the catalytic hydrogenation of nitro-isoindolones, methanol is a commonly used solvent that facilitates the reaction effectively. chemicalbook.com

Catalysts are central to many synthetic transformations. Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of nitro groups to amines. chemicalbook.com Other transition metal catalysts, such as Palladium(II) acetate (Pd(OAc)₂), are used in reductive intramolecular cyclization reactions to form N-substituted isoindolin-1-ones from 2-formylbenzoic acid and an amine. researchgate.net Copper-catalyzed reactions have also been described for synthesizing isoindolinones via C-H functionalization. researchgate.net The selection of the appropriate catalyst is crucial for guiding the reaction along the desired pathway and avoiding side products.

| Reaction Type | Catalyst | Solvent | Effect on Yield/Efficiency | Reference |

| Nitro Group Reduction | Pd/C | Methanol | Effective conversion to amino group | chemicalbook.com |

| Reductive Cyclization | Pd(OAc)₂ | Not specified | Furnishes desired product from 2-formylbenzoic acid | researchgate.net |

| C-H Functionalization | Copper-based | Not specified | Provides an alternative route to isoindolinones | researchgate.net |

| Amine addition | None (Ultrasonic) | Isopropanol | Highest yield (75%) compared to other alcohols | nih.gov |

| Amine addition | None (Ultrasonic) | Methanol | Moderate yield (60%) | nih.gov |

Temperature and pressure are fundamental parameters that control reaction kinetics. For instance, the catalytic hydrogenation of 6-nitro-isoindolin-1-one is typically conducted under a hydrogen atmosphere at standard atmospheric pressure (1 atm). chemicalbook.com

In the ultrasonic-assisted synthesis of 3-hydroxyisoindolin-1-ones, temperature plays a crucial role. An investigation showed that conducting the reaction at 50°C resulted in an excellent product yield of 93%. nih.gov Lowering the temperature led to a decrease in yield due to incomplete conversion of the starting material. nih.gov This demonstrates that even moderate temperature adjustments can have a substantial impact on the outcome of the synthesis. Some reactions, particularly those involving highly reactive intermediates like organolithiums, are often performed at very low temperatures (-60 to -120 °C) to control reactivity and prevent side reactions. wikipedia.org

Impact of Temperature on Yield in Ultrasonic Synthesis nih.gov

| Temperature | Yield | Observation |

|---|---|---|

| 50°C | 93% | Optimal temperature, high conversion |

A notable example is the synthesis of isoindolinones from substituted methyl 2-(halomethyl)benzoates and amines, which proceeds efficiently in a single step without the need for a catalyst or solvent. researchgate.net Another powerful one-pot strategy involves the synthesis of 2-aminoindoles, which utilizes a sequence of a gold(I)-catalyzed hydroamination followed by a copper(II)-mediated oxidative cyclization. researchgate.netrsc.org This domino approach allows for the construction of complex molecules from simple, readily available starting materials in a single reaction vessel. researchgate.net Such procedures are a hallmark of modern synthetic chemistry, emphasizing process efficiency and sustainability. researchgate.net

Green Chemistry Principles in Isoindolone Synthesis

The growing emphasis on sustainable chemistry has significantly influenced the synthetic strategies for isoindolone derivatives. nih.gov Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of isoindolone synthesis, this involves developing methodologies that are not only efficient and selective but also environmentally benign. researchgate.net Key principles applied include maximizing atom economy, utilizing safer solvents, employing catalytic methods, enhancing energy efficiency, and designing one-pot or multi-component reactions.

Atom Economy: A central concept in green chemistry, atom economy, focuses on maximizing the incorporation of all reactant materials into the final product, thereby minimizing waste at a molecular level. acs.orgwordpress.comwikipedia.org Developed by Barry Trost, this metric assesses the efficiency of a reaction by calculating the percentage of atoms from the reactants that are integrated into the desired product. skpharmteco.com Reactions with high atom economy, such as cycloadditions, are considered ideal as they generate minimal byproducts. wikipedia.orgnih.gov Traditional multi-step syntheses of isoindolinones often suffer from poor atom economy, requiring stoichiometric amounts of reductants and generating significant waste. researchgate.net In contrast, modern approaches like multi-component reactions (MCRs) inherently possess high atom economy by combining three or more starting materials in a single operation to form the final product with multiple new chemical bonds. researchgate.net

Safer Solvents and Reaction Conditions: A primary goal of green chemistry is to replace hazardous organic solvents with environmentally friendly alternatives. researchgate.net Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.netmdpi.com Several catalyst-free, three-component reactions for synthesizing isoindolinone derivatives have been successfully developed using water as the sole solvent. researchgate.netrsc.org These methods are advantageous for their mild reaction conditions, short reaction times, and environmentally friendly, metal-free design. nih.gov The development of syntheses that proceed under mild, metal-free conditions is a sustainable and effective approach, avoiding the cost, complexity, and meticulous removal of metal residues required in many traditional metal-catalyzed processes. nih.gov

Catalysis and Energy Efficiency: Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction efficiency and can often be recycled and reused, reducing waste. rsc.org A green and facile approach for isoindolinone synthesis utilizes catalytic amounts of an organocatalyst, such as fluorous phosphine (B1218219), in green solvents. rsc.org This method allows for the recycling of both the catalyst and the solvent, greatly reducing resource consumption. rsc.org

Furthermore, alternative energy sources are employed to enhance reaction rates and yields, often under milder conditions. nih.gov Technologies like ultrasonic and microwave irradiation represent sustainable approaches in chemical synthesis. nih.govresearchgate.net Ultrasonic irradiation has been shown to improve reaction rates, yields, and selectivity in the synthesis of 3-hydroxyisoindolin-1-ones, while using less hazardous materials and milder conditions. nih.gov Similarly, efficient microwave-assisted methods have been developed for the synthesis of novel isoindolinone derivatives in good yields using water as a solvent. researchgate.net

Multi-Component and One-Pot Reactions: One-pot and multi-component reactions are highly valued in green chemistry as they streamline synthetic processes, reduce the need for intermediate purification steps, and consequently minimize solvent use and waste generation. researchgate.net An efficient one-pot method has been developed for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols. nih.gov Three-component reactions involving reactants like 2-formyl benzoic acid, ammonia, and 4-hydroxycoumarin (B602359) or indole (B1671886) in water have also been established as a powerful, atom-efficient strategy. researchgate.net These approaches simplify manipulation and enhance the efficiency of resource utilization. rsc.org

The table below summarizes various green chemistry approaches applied in the synthesis of isoindolone derivatives, highlighting the diversity of sustainable methodologies.

| Methodology | Key Reactants | Catalyst/Promoter | Solvent | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Tandem Reaction | 2-Cyanobenzaldehydes and α,β-unsaturated ketones/esters | Fluorous phosphine (recyclable organocatalyst) | Green solvents (recyclable) | Room Temperature | High efficiency, catalyst and solvent recycling, no column chromatography. | rsc.org |

| One-Pot Synthesis | 2-Benzoylbenzoic acid, chlorosulfonyl isocyanate, alcohols | Metal-free | Dichloromethane | Room Temperature | Mild conditions, short reaction times, sustainable, metal-free. | nih.gov |

| Microwave-Assisted MCR | β-Ketocarboxylic acids, primary amines, 2-carboxybenzaldehyde | Cetrimonium bromide salt | Water | Microwave Irradiation | Environmentally friendly, one-pot, three-component reaction. | researchgate.net |

| Ultrasonic-Assisted Synthesis | (Z)-3-Alkylideneisobenzofuran-1(3H)-ones, primary amines | None | iso-Propanol | Ultrasonic Irradiation | Improved reaction rate and yield, milder conditions, high efficiency. | nih.gov |

| Catalyst-Free MCR | Phthalaldehydic acid, primary amine, 1H-indole | None | Water | Conventional Heating | Clean, one-pot, easy handling, environmentally friendly. | rsc.org |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms for 1H-Isoindol-1-one, 2-amino-2,3-dihydro- Formation

The construction of the 1H-Isoindol-1-one ring system can be accomplished through several mechanistic pathways. These routes often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the fused bicyclic structure. The specific mechanism is highly dependent on the starting materials, catalysts, and reaction conditions employed.

Intramolecular cyclization is a prominent strategy for synthesizing the isoindolone scaffold. This approach involves a precursor molecule that contains all the necessary atoms for the bicyclic ring system, which then undergoes a ring-closing reaction.

One common method involves the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides. organic-chemistry.org In this process, a palladium catalyst facilitates the formation of a carbon-nitrogen bond. The reaction can be optimized using specific ligands and base/solvent systems. For instance, the use of Pd₂(dba)₃ as the catalyst with Xantphos as the ligand in an i-PrOH/Et₃N system has proven effective. organic-chemistry.org A proposed catalytic cycle for such transformations typically involves oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination of the amide, migratory insertion, and reductive elimination to furnish the isoindolone product and regenerate the catalyst.

Another powerful intramolecular cyclization method is the Diels-Alder reaction. researchgate.netacs.orgnih.gov This [4+2] cycloaddition can be used to construct the isoindolone ring system, particularly for complex polycyclic structures found in natural products. nih.gov For example, a dienophile can be tethered to a diene, and upon heating or catalysis, an intramolecular Diels-Alder reaction occurs to form the bicyclic core. nih.gov The stereochemical outcome of this reaction is often predictable based on the endo rule.

Furthermore, Pd-catalyzed intramolecular dehydrogenative C(sp³)–H amidation provides a direct route to isoindolinones from 2-benzyl-N-mesylbenzamides. nih.gov This method is notable as it does not require stoichiometric oxidants, with H₂ being the only detectable by-product. The use of a Pd/C catalyst is key to the success of this dehydrogenative process. nih.gov

A one-pot synthesis of pyrido-[2,1-a]isoindolones has been achieved through an intramolecular cyclization of pyridinylbenzoic acids, where a carboxylic acid is activated by tosyl chloride, followed by reaction with an electron-poor pyridinic nitrogen. rsc.org

Hydride transfer reactions represent a sophisticated strategy for C-H functionalization and the construction of complex heterocyclic systems. In the context of isoindolone-fused systems, intramolecular hydride transfer can initiate cascade reactions leading to the desired products.

For instance, transition metal-free intramolecular 1,5-hydride transfer onto an aryne intermediate has been reported. rsc.org This process can activate a C(sp³)–H bond alpha to a nitrogen atom, leading to the formation of a zwitterionic intermediate that can then react with various pronucleophiles. While not directly forming the isoindolone ring in the examples studied, this mechanism demonstrates a powerful way to functionalize precursors that could subsequently cyclize.

In other systems, B(C₆F₅)₃ has been used to catalyze the synthesis of oxindole-fused 1,3-oxazepanes from pyrrolidine-substituted aryl alkynones. bohrium.comrsc.org These cascade reactions involve a ring expansion of the pyrrolidine (B122466) ring and dual hydride transfers. Such mechanisms highlight the potential for hydride shifts to facilitate complex skeletal rearrangements in the synthesis of fused heterocyclic structures. While 1,2-hydride shifts are common in carbocation chemistry, 1,3-hydride shifts are less frequent but can be significant in specific enzymatic and synthetic contexts. nih.gov

The construction of the isoindolone ring can also proceed via addition-elimination mechanisms. This pathway is particularly relevant in the synthesis of natural products containing the isoindolone motif.

One example involves the synthesis of the isoindolinone core of aristoyagonine. nih.gov The process begins with the generation of an amide from the coupling of 2-bromo-N,N-dimethylbenzamide with an appropriate amine. Treatment of this amide with a strong base, such as potassium bis(trimethylsilyl)amide, induces an intramolecular addition of the amide enolate to the aromatic ring, followed by the elimination of a leaving group (in this case, the bromine atom via an intermediate) to form the isoindolinone ring. nih.gov This sequence provides an efficient route to the core structure.

The bromine-lithium exchange is a rapid and efficient method for generating organolithium species, which are powerful nucleophiles for ring-closing reactions. wikipedia.org This reaction is a cornerstone of organometallic chemistry and has been applied to the synthesis of isoindolones and their thio-analogs. researchgate.netorganic-chemistry.org

The general mechanism involves the reaction of an aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium. wikipedia.orgharvard.edu The exchange is very fast, often proceeding with retention of configuration if the halogen is attached to a stereocenter. harvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

In the synthesis of isoindolones, an o-halobenzoyl derivative is treated with an organolithium reagent to generate an aryllithium species in situ. This nucleophilic intermediate can then undergo intramolecular attack on an electrophilic group, such as an imine or an amide, to form the five-membered ring. For example, the addition of o-iodobenzoyl chlorides to imines forms N-acyliminium ion adducts. Subsequent treatment with phenyllithium (B1222949) at low temperatures induces a lithium-iodide exchange, and upon warming, an intramolecular Wurtz-Fittig type coupling occurs to yield 2,3-dihydroisoindolones. organic-chemistry.org

Stereochemical Aspects of Isoindolone Syntheses

The synthesis of chiral isoindolones is of significant interest due to their prevalence in biologically active molecules. The stereochemistry of these reactions can be controlled through various strategies, leading to the formation of specific enantiomers or diastereomers.

Asymmetric synthesis of isoindolinones bearing a quaternary stereocenter has been achieved with excellent enantioselectivity through a palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction. organic-chemistry.org The use of chiral ligands on the palladium catalyst is crucial for inducing enantioselectivity in these transformations.

In syntheses involving cascade reactions, such as the Michael/aldol-like cyclization between N-substituted phthalimides and α,β-unsaturated electrophiles, high diastereoselectivity has been observed. researchgate.net The stereochemical outcome can be influenced by the reaction conditions. For instance, contrasting diastereoselectivity has been reported under solution-phase versus solvent-free ball-milling conditions. researchgate.net

The intramolecular Diels-Alder reaction is another powerful tool for controlling stereochemistry. nih.gov The reaction often proceeds through a well-defined transition state, leading to a predictable stereochemical outcome. For example, in the synthesis of cytochalasin D, an intramolecular endo-Diels–Alder reaction was used to construct the isoindolinone moiety with specific stereochemistry. nih.gov

Influence of Substituents on Reaction Pathways and Selectivity

The nature and position of substituents on the starting materials can have a profound impact on the reaction pathway, yield, and selectivity of isoindolone synthesis.

In the intramolecular cyclization of pyridinylbenzoic acids, alkyl substituents on the pyridine (B92270) ring play a significant role in the outcome of the reaction. rsc.org The electronic and steric properties of these substituents can influence the reactivity of the pyridinic nitrogen and the stability of intermediates.

During palladium-catalyzed cyclizations of 2-iodobenzamides, aryl substituents on the nitrogen moiety generally provide higher yields compared to methyl groups, suggesting that electronic factors and steric bulk can influence the efficiency of the catalytic cycle. organic-chemistry.org

In the context of bromine-lithium exchange, the presence of other substituents on the aromatic ring can affect the rate and regioselectivity of the exchange. researchgate.net Non-covalent interactions, such as the coordination of the organolithium reagent by a directing group, and steric effects can play a crucial role. The "buttressing effect," where a substituent indirectly influences the interaction between two other groups, has been observed to affect the halogen-lithium exchange process in ortho-bromo-N,N-dimethylanilines. researchgate.net

The following table summarizes the effect of different synthetic methods on the yield of selected isoindolone derivatives, highlighting the influence of substituents and reaction conditions.

| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Ref |

| 2-Iodo-N-(2-oxo-2-phenylethyl)benzamide | Pd-catalyzed Intramolecular Cyclization | Pd₂(dba)₃, Xantphos | 3-(Benzoyl)-2,3-dihydroisoindol-1-one | 85 | organic-chemistry.org |

| 2-Iodo-N-(2-oxopropyl)benzamide | Pd-catalyzed Intramolecular Cyclization | Pd₂(dba)₃, Xantphos | 3-Acetyl-2,3-dihydroisoindol-1-one | 68 | organic-chemistry.org |

| 2-Benzyl-N-mesylbenzamide | Pd-catalyzed Dehydrogenative C-H Amidation | Pd/C | 2-Mesyl-3-phenylisoindolin-1-one | 81 | nih.gov |

| 2-Iodobenzoyl chloride / Benzylidenepropylamine adduct | Li-I Exchange / Wurtz-Fittig Coupling | PhLi | 2-Propyl-3-phenyl-2,3-dihydroisoindol-1-one | 85 | organic-chemistry.org |

| 6-Nitro-isoindolin-1-one | Catalytic Hydrogenation | Pd/C, H₂ | 6-Amino-isoindolin-1-one | 60.1 | chemicalbook.com |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For isoindolinone derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂) group protons, and the amine (-NH₂) protons. rsc.orgresearchgate.net

In the case of a closely related isomer, 6-amino-2,3-dihydroisoindol-1-one, the ¹H NMR spectrum (recorded in DMSO-d₆) shows distinct signals that can be used to infer the structure of the 2-amino isomer. chemicalbook.com The methylene protons (-CH₂) typically appear as a singlet around δ 4.15 ppm. chemicalbook.com The amine protons (-NH₂) of the substituent group are observed as a broad singlet, for instance at δ 5.26 ppm, which is characteristic of primary amines. chemicalbook.com The aromatic protons present a more complex pattern of doublets and double doublets in the region of δ 6.77-7.16 ppm, reflecting their specific positions on the benzene (B151609) ring. chemicalbook.com A singlet corresponding to the lactam N-H proton is also typically observed at a downfield chemical shift, for example, around δ 8.29 ppm. chemicalbook.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Lactam N-H | ~8.3 | Singlet (s) |

| Aromatic C-H | 6.7 - 7.8 | Multiplet (m) |

| Amine (-NH₂) | ~5.3 | Singlet (s, broad) |

| Methylene (-CH₂) | ~4.2 | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net Each chemically non-equivalent carbon atom gives a distinct signal. wikipedia.org For isoindolinone structures, the carbonyl carbon of the lactam ring is particularly characteristic, appearing far downfield in the spectrum, typically in the range of δ 160-185 ppm. rsc.orgopenstax.org

Aromatic carbons resonate in the δ 110-150 ppm region, with the specific shifts depending on the substituents attached to the ring. openstax.org The methylene carbon (-CH₂) of the dihydroisoindolone ring is expected to appear in the sp³ region of the spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms; carbons bonded to nitrogen or oxygen are shifted downfield. openstax.org For example, in a related isoindolinone derivative, the carbon framework was identified with signals at δ 171.1 (C=O), 146.4, 134.0, 129.0, 125.7, and 122.1 (aromatic carbons). rsc.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C (quaternary) | 130 - 150 |

| Aromatic C-H | 115 - 135 |

| Methylene (-CH₂) | 40 - 55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, the IR spectrum would exhibit characteristic absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the lactam group is expected around 1680-1760 cm⁻¹. rsc.org The N-H stretching vibrations of the primary amino group (-NH₂) and the lactam N-H would appear as distinct bands in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Lactam (N-H) | Stretching | 3100 - 3400 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Lactam (C=O) | Stretching | 1680 - 1760 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Validation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. rsc.org For 1H-Isoindol-1-one, 2-amino-2,3-dihydro- (molecular formula C₈H₈N₂O), the calculated monoisotopic mass is approximately 148.06 Da. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺. chemicalbook.com For an isomer, 6-amino-2,3-dihydroisoindol-1-one, the ESI mass spectrum showed a prominent ion at m/z 149.2, corresponding to the [M+H]⁺ species. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. rsc.org The nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure of this compound. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

The crystal structure provides invaluable insight into the non-covalent interactions that govern the packing of molecules in the solid state. For 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, the presence of N-H and C=O groups facilitates the formation of intermolecular hydrogen bonds. researchgate.net These interactions, such as N-H···O and N-H···N, play a crucial role in stabilizing the crystal lattice. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. For the 1H-Isoindol-1-one, 2-amino-2,3-dihydro- system, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as structural optimization. By minimizing the energy of the molecule with respect to the positions of its nuclei, a precise, low-energy geometry can be obtained.

Once the structure is optimized, the same theoretical level can be used to perform a vibrational analysis. This involves calculating the second derivatives of the energy, which correspond to the force constants of the bonds. These calculations yield a set of vibrational frequencies that correspond to the molecule's infrared (IR) and Raman spectra. Theoretical vibrational analyses have been conducted on related isoindoline-1,3-dione derivatives, showing a good correlation between calculated and experimental spectra. researchgate.net For instance, the characteristic carbonyl (C=O) stretching frequency of the lactam ring is a key feature that can be accurately predicted. While specific data for 2-amino-2,3-dihydro-1H-isoindol-1-one is not abundant in the literature, analysis of related structures provides a reliable estimation of its key vibrational modes.

Table 1: Predicted Key Vibrational Frequencies for the Isoindolinone Core This interactive table provides representative data based on DFT calculations performed on analogous isoindolone structures.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Corresponds to the stretching of the primary amine N-H bonds. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. |

| C=O Stretch (Lactam) | 1680-1720 | Stretching of the carbonyl group within the five-membered ring. |

| C=C Stretch (Aromatic) | 1450-1600 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

DFT calculations also provide a wealth of information about the electronic properties of 1H-Isoindol-1-one, 2-amino-2,3-dihydro-. Key parameters known as reactivity descriptors can be derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Another important descriptor is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For 2-amino-2,3-dihydro-1H-isoindol-1-one, the MEP would be expected to show a negative potential around the carbonyl oxygen and a positive potential near the amine hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively. Such computational studies have been vital in understanding the reactivity of similar isoindoline-1,3-dione derivatives. researchgate.netresearchgate.netresearchgate.net

Table 2: Key Electronic Reactivity Descriptors This interactive table outlines common descriptors derived from electronic structure calculations and their chemical significance.

| Descriptor | Definition | Chemical Interpretation |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates propensity to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap suggests high polarizability and chemical reactivity; a large gap indicates high kinetic stability. |

| Ionization Potential | Energy required to remove an electron | Directly related to HOMO energy; measures electron-donating ability. |

| Electron Affinity | Energy released when an electron is added | Directly related to LUMO energy; measures electron-accepting ability. |

| Global Hardness | Resistance to change in electron distribution | Calculated from the HOMO-LUMO gap; "hard" molecules have a large gap, while "soft" molecules have a small gap. |

Molecular Dynamics Simulations and Conformation Analysis

While DFT provides a static, time-averaged picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. For a molecule like 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, MD simulations can explore the rotational freedom around the N-N bond and the puckering of the five-membered ring. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor's active site. MD simulations have been successfully applied to isoindoline-1,3-dione derivatives to assess their stability and interactions with biological targets such as cholinesterases. core.ac.uk These studies show how the molecule behaves in a dynamic environment, providing insights beyond static models. core.ac.uk

Molecular Docking Studies of Isoindolone Derivatives with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is central to drug discovery and has been extensively used to study isoindolone derivatives. Docking simulations place the isoindolone ligand into the binding site of a receptor and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts.

Studies on various isoindolone derivatives have demonstrated their potential to interact with a range of biological receptors. For example, derivatives have been docked into the active sites of bacterial proteins, acetylcholinesterase, and butyrylcholinesterase, revealing key binding modes. core.ac.uk These studies often highlight the importance of the isoindolone carbonyl group as a hydrogen bond acceptor and the benzene ring for engaging in hydrophobic or π-stacking interactions. Although specific docking studies on 1H-Isoindol-1-one, 2-amino-2,3-dihydro- are not widely published, the extensive research on its analogs provides a strong framework for predicting its potential biological targets and binding interactions.

Chemical Reactivity and Transformations of 1h Isoindol 1 One, 2 Amino 2,3 Dihydro and Derivatives

Oxidation and Reduction Reactions

Oxidation and reduction reactions are fundamental for the synthesis and functionalization of 2-amino-2,3-dihydro-1H-isoindol-1-one derivatives. These reactions primarily target the aromatic nitro precursors, the lactam ring, and the exocyclic amino group.

Reduction Reactions: The most significant reduction reaction in the context of this scaffold is the conversion of a nitro group on the aromatic ring to an amine, which is often a key step in synthesizing amino-substituted isoindolinones. For example, 6-amino-2,3-dihydroisoindol-1-one is synthesized from its precursor, 6-nitro-isoindolin-1-one. This transformation is commonly achieved through catalytic hydrogenation. chemicalbook.com

A typical procedure involves stirring a suspension of the nitro compound with a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) under a hydrogen atmosphere. chemicalbook.com This method is highly efficient and selective for the nitro group, leaving other functional groups, such as the lactam carbonyl, intact. Other reagents can also be employed for nitro group reduction, including metals in acidic media (e.g., iron in acetic acid) or transfer hydrogenation agents like ammonium (B1175870) formate (B1220265) with a catalyst. wikipedia.orgresearchgate.net The choice of reagent can be critical when other sensitive functional groups are present in the molecule. researchgate.net

The Haber mechanism describes the stepwise reduction of a nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates to ultimately form the amine. unimi.it

Table 1: Conditions for the Reduction of 6-Nitro-isoindolin-1-one

| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 6-Nitro-isoindolin-1-one | H₂, Pd/C | Methanol | 1 atm H₂, 4 hours | 6-Amino-2,3-dihydroisoindol-1-one | 60.1% | chemicalbook.com |

Oxidation Reactions: While the reduction of nitro-isoindolinones is well-documented, specific oxidation reactions of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- are less commonly reported. However, based on the general chemistry of related structures, several transformations can be predicted. The N-amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or azo compounds depending on the oxidant and reaction conditions.

Furthermore, the isoindolinone framework itself can be a product of oxidation. For instance, the biosynthesis of some isoindole alkaloids involves enzymatic oxidation of precursors like L-tryptophan. nih.gov In synthetic chemistry, isoindolinones can be formed via the oxidation of isoindolines.

Substitution Reactions at Various Positions of the Isoindolone Ring

The 2-amino-2,3-dihydro-1H-isoindol-1-one structure offers several sites for substitution, allowing for extensive structural diversification. These sites include the aromatic benzene (B151609) ring, the nitrogen atom of the lactam, and the C-3 methylene (B1212753) position.

Aromatic Ring Substitution: The benzene ring of the isoindolinone core can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The positions of substitution are directed by the existing groups on the ring. The synthesis of amino-isoindolinones often begins with the nitration of a simpler isoindolinone precursor, which is a classic SEAr reaction using nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com The subsequent reduction of the nitro group provides the versatile amino functionality, which itself is a strong activating, ortho-, para-directing group for further electrophilic substitutions like halogenation or sulfonation.

N-2 Position Substitution: The primary amino group at the N-2 position is a key site for functionalization. As a potent nucleophile, it can react with a wide range of electrophiles. For example, acylation reactions with acid chlorides or anhydrides would yield the corresponding N-acylamino derivatives. This strategy is used to attach various side chains or pharmacophores to the isoindolinone core. mdpi.com

C-3 Position Substitution: The C-3 position, adjacent to the carbonyl group and the benzene ring, can also be functionalized. Generally, 3-substituted isoindolinones are prepared through methods such as the nucleophilic addition of organometallic reagents to isoindoline-1,3-diones or through the metal-catalyzed cyclization of ortho-halo substituted aromatics with imines. rsc.org For an existing isoindolinone, direct functionalization at the C-3 position can be achieved through metalation using a strong base, followed by reaction with an electrophile. rsc.org

Ring-Opening and Ring-Closure Reactions

Ring-opening and ring-closure reactions are powerful strategies for transforming the isoindolinone skeleton into different heterocyclic systems or for building the isoindolinone core from acyclic or alternative cyclic precursors.

Ring-Opening Reactions: The lactam ring of isoindolinone derivatives can be opened under specific conditions. For instance, the treatment of 3-hydroxyisoindolinones with strong nucleophiles like alkyllithium reagents can lead to the addition to the carbonyl group, followed by the opening of the lactam ring. nih.gov This ring-opened intermediate can then undergo subsequent intramolecular cyclization to form new ring systems, such as indanone derivatives. nih.gov This sequence represents a ring-opening/ring-closure transformation that remodels the core structure.

Ring-Closure (Cyclization) Reactions: The synthesis of the isoindolinone ring itself is often accomplished via ring-closure reactions. Numerous methods exist, including:

Cascade Reactions: An iron-mediated ring-opening/ring-closing cascade reaction of ortho-carboxy-isoxazoles provides an efficient route to isoindolinones under mild, aqueous conditions. thieme-connect.com

Reductive C-N Coupling: 2-Carboxybenzaldehyde (B143210) can react with amines in the presence of a platinum nanowire catalyst under a hydrogen atmosphere to afford N-substituted isoindolinones via reductive C-N coupling and intramolecular amidation. organic-chemistry.org

Metal-Catalyzed C-H Activation: Ruthenium and rhodium catalysts can promote the cyclization of N-substituted benzamides with alkenes or allylic alcohols to form 3-substituted isoindolinones. rsc.orgacs.org This approach is highly atom-economical.

Tandem Cyclization: A metal-free tandem cyclization of ester-functionalized aziridines, involving a sequence of ring-opening with a carboxylic acid followed by lactamization, can be used to synthesize 3-methyleneisoindolin-1-ones. organic-chemistry.org

Table 2: Selected Ring-Opening and Ring-Closure Reactions

| Reaction Type | Starting Material | Reagents/Catalyst | Key Transformation | Product Type | Reference |

| Ring-Opening/Cyclization | 3-Hydroxyisoindolinone | Alkyllithium (e.g., s-BuLi) | Lactam ring opening followed by intramolecular cyclization | Indanone | nih.gov |

| Ring-Closure Cascade | ortho-Carboxy-isoxazole | Fe, NH₄Cl | Iron-promoted ring-opening and ring-closing cascade | Isoindolinone | thieme-connect.com |

| Ring-Closure Cyclization | N-Substituted Benzamide | [{RuCl₂(p-cymene)}₂], Cu(OAc)₂·H₂O | Ruthenium-catalyzed C-H activation and cyclization with an allylic alcohol | 3-Substituted Isoindolinone | rsc.org |

Derivatization Strategies for Functionalization

The functionalization of the 2-amino-2,3-dihydro-1H-isoindol-1-one scaffold is key to exploring its potential in various applications. Derivatization can be achieved by targeting the different reactive sites within the molecule.

A primary strategy involves the initial synthesis of a substituted isoindolinone core, which is then further modified. A common route is the synthesis of a nitro-substituted isoindolinone, which serves as a versatile precursor. chemicalbook.com The reduction of the nitro group to a primary amine provides a nucleophilic handle for a wide array of subsequent reactions. wikipedia.org This amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities.

Another powerful strategy involves the post-functionalization of intermediates. For example, a reaction between an indole (B1671886) and nitrostyrene (B7858105) can form a spiro[indole-3,5′-isoxazole]. This intermediate can then be transformed into a 3-aminoindole derivative by reaction with hydrazine (B178648) hydrate (B1144303), demonstrating a sophisticated cascade approach to amination. mdpi.com

Functionalization can also be directed at the lactam nitrogen. The synthesis of N-substituted isoindolinones is a common strategy to modulate the molecule's properties. For instance, isoindoline-1,3-dione can be reacted with 2-chloro-1-[4-(arylphenyl)-1-piperazinyl]ethanone in the presence of a base to yield N-substituted derivatives. mdpi.com While this example uses the related phthalimide (B116566) structure, the principle of N-alkylation is applicable to the isoindolinone nitrogen as well, prior to the introduction of the N-amino group.

Reactions with Specific Reagents (e.g., Hydrazones, Isocyanates)

The reactivity of the 2-aminoisoindolinone core with specific classes of reagents highlights its synthetic utility.

Reactions with Hydrazine and its Derivatives: The reaction of isoindolinone derivatives with hydrazine hydrate is a notable transformation. When 3-hydroxyisoindolinones are treated with hydrazine, the reaction proceeds via nucleophilic attack at the carbonyl carbon, leading to ring expansion and the formation of phthalazinone derivatives. nih.gov This reaction converts the five-membered lactam ring into a six-membered pyridazinone ring system.

In a different context, hydrazine hydrate is used as a reagent to facilitate reductive ring cleavage. It can transform spiro[indole-3,5′-isoxazoles] into aminated indoles via microwave-assisted heating. mdpi.com

Table 3: Reaction of a 3-Hydroxyisoindolinone Derivative with Hydrazine

| Starting Material | Reagent | Product Type | Key Transformation |

| 3-Hydroxybenzo[e]isoindol-1-one | Hydrazine Hydrate | Benzo[f]phthalazinone | Ring expansion from isoindolinone to phthalazinone |

Data sourced from nih.gov.

Reactions with Isocyanates: Isocyanates (R-N=C=O) are highly reactive electrophiles. wikipedia.org The exocyclic primary amino group of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- is expected to be strongly nucleophilic and will readily react with isocyanates. The reaction involves the nucleophilic attack of the amino nitrogen onto the electrophilic carbonyl carbon of the isocyanate. This results in the formation of a substituted urea (B33335) derivative, effectively linking the isoindolinone scaffold to another moiety through a stable urea linkage. This reaction is analogous to the well-established reactions of other amines and amino acids with isocyanates. researchgate.netnih.govnih.gov This derivatization is a common strategy for creating conjugates and modifying the properties of amine-containing molecules.

Applications in Organic Synthesis and Materials Science

1H-Isoindol-1-one, 2-amino-2,3-dihydro- as a Versatile Synthetic Building Block

The isoindolin-1-one (B1195906) core is a significant structural motif in a variety of biologically active compounds and natural products. The presence of a primary amino group at the 2-position (the nitrogen of the isoindolone ring) in 1H-Isoindol-1-one, 2-amino-2,3-dihydro- offers a reactive site for a multitude of chemical transformations. This functionality allows for its use as a versatile building block in the synthesis of more complex molecules.

The amino group can act as a nucleophile, enabling reactions such as acylation, alkylation, and condensation with various electrophiles. For instance, it can be derivatized to form amides, sulfonamides, and ureas, thereby introducing a wide range of functional groups and potentially modulating the molecule's properties. These reactions can be used to construct larger, more elaborate molecular architectures.

Furthermore, the isoindolinone ring itself can undergo various modifications. The lactam functionality within the ring can be manipulated, and the aromatic portion of the molecule can be subjected to electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.

Synthesis of Complex Heterocyclic Systems Utilizing the Isoindolone Scaffold

The isoindolone scaffold is a valuable starting point for the synthesis of fused heterocyclic systems. While specific examples starting from 1H-Isoindol-1-one, 2-amino-2,3-dihydro- are not extensively documented in readily available literature, the general reactivity patterns of N-amino heterocycles suggest several potential synthetic routes.

One plausible approach involves the reaction of the N-amino group with bifunctional electrophiles to construct new rings fused to the isoindolone core. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of pyridazinone or other nitrogen-containing heterocyclic rings. Similarly, condensation with diketones or their equivalents could be a pathway to new fused pyrazine (B50134) or diazepine (B8756704) systems.

The synthesis of cinnoline (B1195905) and 1,2,4-benzotriazine (B1219565) derivatives has been reported from other 3-substituted isoindolin-1-ones, suggesting that the N-aminoisoindolinone could potentially serve as a precursor to analogous fused systems through intramolecular cyclization strategies. acs.orgnih.gov The general principle involves the generation of a reactive intermediate that subsequently undergoes ring closure to form the new heterocyclic ring.

Below is a table summarizing potential heterocyclic systems that could be targeted from 1H-Isoindol-1-one, 2-amino-2,3-dihydro-.

| Starting Material | Reagent | Potential Product |

| 1H-Isoindol-1-one, 2-amino-2,3-dihydro- | 1,3-Dicarbonyl compounds | Fused Pyridazinone Derivatives |

| 1H-Isoindol-1-one, 2-amino-2,3-dihydro- | α-Haloketones | Fused Imidazoisoindolone Derivatives |

| 1H-Isoindol-1-one, 2-amino-2,3-dihydro- | Isothiocyanates | Fused Thiadiazole Derivatives |

Role in Catalyst Development and Catalytic Reactions

The application of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- in catalyst development is an area that remains largely unexplored. However, its structure contains features that could be exploited in the design of new ligands for transition metal catalysis. The nitrogen atoms in the molecule, particularly the exocyclic amino group, can act as coordination sites for metal ions.

By modifying the basic isoindolinone structure, for example, by introducing other donor atoms, it may be possible to create bidentate or tridentate ligands. These ligands could then be complexed with various transition metals to form catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The rigid isoindolone backbone could provide a well-defined steric and electronic environment around the metal center, which is crucial for achieving high catalytic activity and selectivity.

Potential in Advanced Materials Chemistry (e.g., Dyes, Polymers)

The isoindole and isoindolinone skeletons are known chromophores and have been incorporated into various dyes and pigments. While specific data for 1H-Isoindol-1-one, 2-amino-2,3-dihydro- is scarce, its aromatic nature suggests it could serve as a basis for the development of new colorants. The amino group provides a convenient handle for modifying the electronic properties of the molecule through substitution, which in turn would alter its absorption and emission characteristics.

In the realm of polymer chemistry, this compound could be utilized as a monomer or a modifying agent. The primary amino group allows for its incorporation into polymer chains through reactions like polycondensation with dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would feature the rigid isoindolinone unit in their backbone, which could impart desirable thermal and mechanical properties.

Furthermore, the potential for this compound to be used in the synthesis of thermoresponsive polymers based on poly(amino acids) has been noted in the broader context of developing smart materials for biomedical applications. mdpi.com The biocompatibility and biodegradability of such polymers are of significant interest.

Biological Target Interactions and Modulatory Activities in Vitro and Mechanistic Studies

Enzyme Inhibition Studies

Derivatives of the isoindolinone core have been extensively evaluated as inhibitors of various enzymes, demonstrating a broad spectrum of activity.

Cyclooxygenase (COX)

The cyclooxygenase enzymes, COX-1 and COX-2, are key mediators of inflammation. Studies on two series of isoindoline (B1297411) derivatives of α-amino acids have determined their inhibitory concentration (IC50) values against both COX isoforms. The in vitro COX-1 inhibitory activity for compounds 1–14 was found to be in an IC50 range of 6.0 µM to 2.72 mM. nih.gov For COX-2, the inhibition range was from 19 µM to 2.72 mM. nih.gov Notably, compounds 1 and 4 were identified as selective COX-2 inhibitors, while compounds 5 , 10 , 11 , and 12 showed selectivity for COX-1. nih.gov

Table 1: Cyclooxygenase (COX) Inhibition by Isoindoline Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Selectivity |

|---|---|---|---|---|

| 1 | >2.72 mM | 19 | 0.27 (COX-2/COX-1) | COX-2 |

| 4 | >2.72 mM | 0.331 | 0.13 (COX-2/COX-1) | COX-2 |

| 5 | 15.55 | >2.72 mM | 0.05 (COX-1/COX-2) | COX-1 |

| 7 | >2.72 mM | 0.185 | - | - |

| 10 | 6.40 | >2.72 mM | 0.002 (COX-1/COX-2) | COX-1 |

| 11 | 23.64 | >2.72 mM | 0.009 (COX-1/COX-2) | COX-1 |

| 12 | 38.91 | >2.72 mM | 0.014 (COX-1/COX-2) | COX-1 |

Dipeptidyl Peptidase DPP8/9

While direct inhibition data for 2-amino-2,3-dihydro-1H-isoindol-1-one is limited, literature suggests that derivatives of isoindoline are candidates for the inhibition of dipeptidyl peptidase DPP8/9. Inhibition of these cytosolic serine proteases is known to trigger pyroptosis, an immunostimulatory form of programmed cell death, in monocytes and macrophages.

Urease

Urease is an enzyme implicated in pathologies associated with organisms like Helicobacter pylori. A series of sixteen 2,3-disubstituted isoindolin-1-one (B1195906) derivatives (5a-p ) demonstrated urease inhibitory activity. Among them, compound 5c was the most potent, with an IC50 value of 10.07 ± 0.28 µM. This potency was more than twofold greater than the standard inhibitor thiourea (B124793) (IC50 = 22.01 ± 0.10 µM) and tenfold greater than hydroxyurea (B1673989) (IC50 = 100.00 ± 0.02 µM).

Reverse Transcriptase

The isoindolinone scaffold has been explored for its potential to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. A class of thiazolo-iso-indolinone derivatives showed high specificity for HIV-1 RT. thaiscience.info The most potent compound from this series, BM +51.0836 , inhibited the enzyme with an IC50 of 90 nM in vitro. thaiscience.info Furthermore, studies on phthalimide (B116566) and tetrahydrophthalimide derivatives, which share structural similarities, have also been conducted. While some tetrahydrophthalimide derivatives showed only weak RT inhibitory activity at a concentration of 20 µM, molecular docking studies of other phthalimide derivatives suggested they bind to the same allosteric site as the non-nucleoside RT inhibitor (NNRTI) nevirapine, with comparable binding affinity. nih.govnih.gov

Receptor Modulation Research

The interaction of isoindolinone-related structures with key neurological receptors has been a subject of investigation.

Dopamine (B1211576) Receptors

Derivatives of the related indolin-2-one scaffold have been synthesized and evaluated as ligands for dopamine receptors. One study focused on five indolin-2-one derivatives with piperazinylbutyl side chains. These compounds showed selectivity towards D2-like receptors. Specifically, the compound 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one (4c) exhibited a high affinity and selectivity for the D4 receptor subtype, with a K(i) value of 0.5 nM, marking it as a potential D4 receptor ligand.

Serotonin (B10506) 5-HT1A Receptors

While direct studies on 2-amino-2,3-dihydro-1H-isoindol-1-one are scarce, research on the structurally analogous isoquinolinone derivatives has shown promise. A series of novel isoquinolinone derivatives were synthesized as potential multi-target antipsychotics, with compound 13 from this series demonstrating high affinity for serotonin 5-HT1A receptors, in addition to D2 and other serotonin receptors.

RAS proteins

The Ras family of proteins are crucial regulators of cellular signaling pathways, and their aberrant activation is linked to cancer. Indole (B1671886) and its derivatives have been shown to interfere with the Ras-related pathway. One mechanism involves targeting the Son of sevenless homologue 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF) that activates Ras. nih.gov Indole derivatives can modulate this interaction, suggesting that the isoindolinone scaffold could be a valuable starting point for developing modulators of Ras signaling.

Investigation of Neuroprotective Effects through Oxidative Stress Modulation

Oxidative stress is a key factor in the pathology of neurodegenerative diseases. Research has indicated that indolinonic aminoxyls, which are derivatives of the core structure, can act as effective antioxidants. A study on the thermally and peroxyl radical-induced oxidation of linolenic acid micelles demonstrated that these compounds protect against lipid peroxidation. The extent of this protective effect was measured by a decrease in malondialdehyde (MDA) production and reduced oxygen consumption, suggesting that these derivatives could be effective antioxidants in biological systems.

In Vitro Anti-Proliferative Activities in Cancer Cell Lines

The anti-proliferative potential of compounds containing the isoindolinone scaffold and related structures has been evaluated in various human cancer cell lines.

Spiro-3-indolin-2-ones : A series of these compounds showed promising anti-proliferative properties against MCF7 (breast), HCT116 (colon), A431 (skin), and PaCa2 (pancreas) cancer cell lines. Compound 6m was identified as the most potent agent against the MCF7 cell line, with an IC50 of 3.597 µM, an efficacy comparable to the standard drug 5-fluorouracil (B62378) (IC50 = 3.15 µM). thaiscience.info

Indolin-2-one derivatives : In a separate study, compound 7g , an indolin-2-one derivative, exhibited notable growth inhibition (GI%) against Non-Small Cell Lung Cancer EKVX (52.63% GI) and Prostate Cancer PC-3 (43.86% GI) cell lines.

Pomalidomide : This derivative of 1H-isoindole-1,3(2H)-dione exhibits direct antimyeloma activity and is known for its antitumor and immunomodulatory effects.

Antimicrobial and Antiviral Activity Studies (in vitro)

Antimicrobial Activity

N-substituted isoindolin-1-one derivatives have been synthesized and investigated as potential novel antimicrobial agents, with their minimum inhibitory concentration (MIC) values determined against various pathogens. nih.gov Additionally, isoindolin-1-one-3-phosphonates have been screened for their activities against bacteria and the fungus Candida albicans.

Antiviral Activity

The 2,3-dihydroisoindole pharmacophore has been identified as a promising scaffold for developing antiviral agents, particularly against the influenza virus. Derivatives were designed to inhibit the PA endonuclease activity of the viral polymerase. Several compounds showed potent inhibition in a cell-based influenza virus polymerase assay, with EC50 values in the micromolar range. Notably, compound 17 from this series retained full activity against the baloxavir-resistant I38T mutant strain. In another study, 2-aminobenzo[de]isoquinoline-1,3-dione derivatives, which are structurally related, showed weak to moderate activity against Herpes Simplex Virus-1 (HSV-1) and HSV-2.

Table 2: In Vitro Anti-Influenza Virus Polymerase Activity

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 15 | 1.8 ± 0.3 | >100 | >55 |

| 16 | 2.5 ± 0.4 | >100 | >40 |

| 17 | 1.4 ± 0.2 | >100 | >71 |

| 21 | 2.1 ± 0.2 | 75 ± 6 | 35 |

| Baloxavir acid (BXA) | 0.0021 ± 0.0002 | >100 | >47619 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Understanding the relationship between the chemical structure of isoindolinone derivatives and their biological activity is crucial for designing more potent and selective compounds.